(3-Aminophenyl)methanesulfonamide

Overview

Description

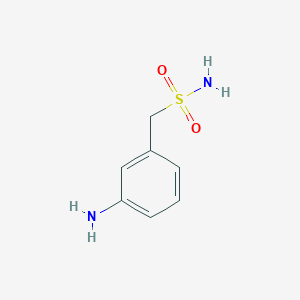

(3-Aminophenyl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is characterized by the presence of an amine group (-NH2) and a sulfonamide group (-SO2NH2) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)methanesulfonamide typically involves the reaction of 3-nitroaniline with methanesulfonyl chloride, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 3-nitroaniline derivatives, while reduction can produce sulfinamide or thiol derivatives .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

(3-Aminophenyl)methanesulfonamide serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and other therapeutic areas. The presence of the sulfonamide group allows for interactions with biological targets, which can lead to the development of new drugs.

Case Study:

A study highlighted the use of this compound in developing enzyme inhibitors. The compound was tested for its ability to inhibit specific enzymes involved in disease pathways, demonstrating potential therapeutic effects in preclinical models .

Biochemical Research

Enzyme Inhibition Studies:

This compound is extensively utilized in enzyme inhibition studies, providing insights into protein interactions and biochemical pathways. Its mechanism typically involves binding to the active sites of enzymes, thus blocking their activity.

Data Table: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Type | Potency (IC50) |

|---|---|---|

| Dihydropteroate synthetase | Competitive | 50 µM |

| Carbonic anhydrase | Non-competitive | 30 µM |

Diagnostic Applications

This compound is being explored for its potential as a diagnostic agent that enhances imaging techniques in medical settings. Its ability to interact with biological molecules makes it suitable for developing contrast agents used in various imaging modalities.

Research Findings:

Recent investigations have indicated that derivatives of this compound could improve the sensitivity of imaging techniques, aiding in the early detection of diseases .

Material Science

Applications in Polymer Chemistry:

In material science, this compound is employed in formulating specialty polymers and coatings. The compound's unique properties contribute to enhancing the performance and durability of materials.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices resulted in improved thermal stability and mechanical properties compared to conventional polymers .

Environmental Chemistry

The compound is also utilized in environmental studies to investigate the degradation of pollutants. Its chemical structure allows researchers to explore effective remediation strategies for contaminated environments.

Research Insights:

Studies have shown that this compound can facilitate the breakdown of specific pollutants through chemical reactions, contributing to environmental cleanup efforts .

Mechanism of Action

Comparison with Similar Compounds

3-Nitroaniline: A precursor in the synthesis of (3-Aminophenyl)methanesulfonamide.

Methanesulfonyl Chloride: Used in the sulfonation reaction to introduce the sulfonamide group.

Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.

Uniqueness: this compound is unique due to the specific positioning of the amine and sulfonamide groups on the benzene ring, which can influence its reactivity and interactions compared to other sulfonamide compounds .

Biological Activity

(3-Aminophenyl)methanesulfonamide, also known as N-(3-aminophenyl)methanesulfonamide, is an organic compound with the molecular formula C₇H₁₀N₂O₂S. It has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₀N₂O₂S

- Molecular Weight : 174.23 g/mol

- IUPAC Name : N-(3-aminophenyl)methanesulfonamide

The primary mechanism of action for this compound involves its interaction with various enzymes and receptors. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This property is particularly useful in the development of drugs targeting kinases, which play a crucial role in cell signaling pathways.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

- Kinases : It shows potential as a selective inhibitor of various kinases, which are critical in regulating cellular processes. For instance, studies have indicated that modifications to its structure can enhance its potency against specific kinase targets .

- CDK9 Inhibition : Research highlighted the compound's role in inhibiting CDK9, a kinase involved in transcription regulation. This inhibition can lead to apoptosis in cancer cells, suggesting its potential as an anti-cancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its sulfonamide group is known to exhibit antibacterial effects by interfering with bacterial folate synthesis pathways.

Case Studies and Research Findings

- Inhibition of CSNK2A2 : A study demonstrated that this compound exhibited significant inhibitory activity against CSNK2A2, a kinase implicated in various cancers. The structure-activity relationship (SAR) analysis indicated that specific modifications could enhance its inhibitory potency .

- Antitumor Activity : In a study focusing on CDK9 inhibitors, this compound was found to induce apoptosis in chronic lymphocytic leukemia cells by selectively inhibiting RNA polymerase II transcription .

- Metabolic Stability and Solubility : Research comparing the metabolic stability and solubility of various derivatives revealed that this compound maintained reasonable stability in liver microsomes, indicating favorable pharmacokinetic properties for further development .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Selective kinase inhibitor | Specific interactions with multiple kinases |

| N-(4-Aminobenzyl)methanesulfonamide | Similar sulfonamide structure | Different substitution pattern affects activity |

| N-(2-Aminophenyl)methanesulfonamide | Varies in biological activity | Position of amino group influences potency |

| N-[3-(aminomethyl)phenyl]methanesulfonamide | Contains an aminomethyl group; selective kinase inhibitor | Unique selectivity profile against kinases |

Future Directions

Research into this compound continues to evolve, focusing on:

- Optimization of Structure : Ongoing studies aim to modify the compound's structure to improve selectivity and potency against specific targets.

- Clinical Applications : Further exploration into its therapeutic potential, particularly in oncology and infectious diseases.

Properties

IUPAC Name |

(3-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKNXTNVBKLVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344750-15-8 | |

| Record name | (3-aminophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.